molecular formula C20H17N5O3 B2989017 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034320-61-9

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

カタログ番号 B2989017
CAS番号: 2034320-61-9
分子量: 375.388
InChIキー: HOLAAYRINMYNAC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is part of a class of imidazo[1,2-a]pyridine derivatives that have been developed as potent Nek2 inhibitors .


Synthesis Analysis

The synthesis of these compounds involved bioisostere and structure-based design techniques .


Molecular Structure Analysis

The molecular structure of these compounds is based on an imidazo[1,2-a]pyridine scaffold .


Chemical Reactions Analysis

The compounds displayed low nanomolar activity and excellent selectivity for Nek2 .

科学的研究の応用

Antifolate Agents and Antitumor Activities One of the primary applications of derivatives related to the compound is as antifolates targeting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. Antifolates such as N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamic acid have been synthesized and investigated for their potential as DHFR inhibitors and antitumor agents. These compounds have shown excellent inhibitory activity against human DHFR and the growth of several tumor cells in culture, indicating their potential in cancer treatment (Gangjee et al., 2007).

Histone Deacetylase Inhibitors for Cancer Therapy Another significant application is in the design of histone deacetylase (HDAC) inhibitors. Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) have been discovered as selective HDAC inhibitors. These molecules block cancer cell proliferation and induce apoptosis, showing promise as anticancer drugs. MGCD0103, in particular, has entered clinical trials, underscoring the importance of this class of compounds in cancer therapy (Zhou et al., 2008).

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase Research has also focused on synthesizing compounds that act as dual inhibitors of thymidylate synthase (TS) and DHFR. Such dual inhibitors are explored for their antitumor properties, with studies showing that compounds like classical N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid exhibit potent inhibitory activity against both enzymes, offering a new avenue for cancer treatment strategies (Gangjee et al., 2003).

Pyrazolopyrimidines as Anticancer and Anti-inflammatory Agents Further exploration into the chemical space surrounding pyrido[2,3-d]pyrimidines has led to the synthesis of pyrazolopyrimidines with anticancer and anti-inflammatory activities. These novel derivatives demonstrate the versatility of the core structure in generating compounds with diverse biological activities, highlighting the compound's utility in developing new therapeutic agents (Rahmouni et al., 2016).

作用機序

These compounds effectively inhibited the proliferation of cancer cells by inducing cell cycle arrest and apoptosis .

Safety and Hazards

The salts form of these compounds significantly suppressed tumor growth in vivo without apparent toxicity based on appearance and changes in body weight .

将来の方向性

The compounds displayed the potential for substantial therapeutic application in cancer treatment .

特性

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c26-18(14-5-7-15(8-6-14)24-11-1-2-12-24)22-10-13-25-19(27)16-4-3-9-21-17(16)23-20(25)28/h1-9,11-12H,10,13H2,(H,22,26)(H,21,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLAAYRINMYNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。